molecular formula C8H16ClNO2S B7788965 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 55234-20-3

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B7788965
CAS No.: 55234-20-3
M. Wt: 225.74 g/mol
InChI Key: YNSAPAAAKBYKQC-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride is a key thiazolidine derivative offered as a high-purity compound for research and further manufacturing applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic human use. Thiazolidine derivatives are significant nitrogen- and sulfur-containing heterocyclic compounds that serve as fundamental scaffolds for a wide variety of bioactive molecules . This compound is recognized in research as a protected form of penicillamine, specifically the DL-penicillamine acetone adduct hydrochloride monohydrate, which helps stabilize the molecule for various synthetic applications . Its primary research value lies in its role as a versatile building block in organic and medicinal chemistry, particularly in the synthesis and exploration of novel heterocyclic compounds with potential biological functions . The compound's structure, characterized by a five-membered thiazolidine ring with distinct stereochemistry, contributes to its utility in constructing more complex molecular architectures. Researchers utilize this reagent in the development of new compounds, leveraging its structure to study hydrogen-bonding interactions and supramolecular assembly, which can form multidimensional network structures . The crystal structure of a closely related benzyl ester analogue reveals typical bond lengths for this class of compounds, such as a C-S bond length of approximately 1.8375(11) Å, which is influenced by the steric requirements of the methyl groups .

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2S.ClH/c1-7(2)5(6(10)11)9-8(3,4)12-7;/h5,9H,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSAPAAAKBYKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954698
Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33078-43-2, 55234-20-3
Record name 4-Thiazolidinecarboxylic acid, 2,2,5,5-tetramethyl-, hydrochloride (1:1)
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Record name 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
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Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
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Record name 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Esters and amides

Scientific Research Applications

Organic Synthesis

TMTC serves as an intermediate in the synthesis of complex organic molecules. It is particularly noted for its role in producing D,L-Penicillamine O-Lactose Adduct, an impurity in D-Penicillamine production, which is crucial for ensuring the purity of this therapeutic agent used in treating Wilson's disease and cystinuria .

Biological Research

TMTC is utilized in studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with amines makes it useful in biochemical assays and analytical applications .

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects:

  • Wilson's Disease : TMTC may aid in copper chelation therapy.
  • Cystinuria : It helps in managing kidney stone formation.
  • Scleroderma : Investigated for its immunomodulatory effects.
  • Arsenic Poisoning : Acts as a chelating agent to remove toxic metals from the body .
  • Wilson's Disease Treatment : A study demonstrated that TMTC effectively reduced copper levels in animal models, suggesting its potential as a therapeutic agent for Wilson's disease management .
  • Cystinuria Management : Research indicated that TMTC could lower cystine levels in urine, thereby reducing kidney stone formation risk .
  • Analytical Chemistry Applications : TMTC was used to develop assays for detecting amines due to its strong binding affinity, showcasing its utility in analytical chemistry .

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, its structural features allow it to participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Free Acid Form (CAS: 58131-62-7)

The free acid variant (C₈H₁₅NO₂S, MW: 189.28 g/mol) lacks the hydrochloride counterion, resulting in reduced solubility and altered stability.

D-Penicillamine Congeners

D-Penicillamine derivatives share functional groups (–COOH, –NH₂, –SH) critical for anti-arthritic activity.

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Latentiation Strategy
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride C₈H₁₅NO₂S·ClH 225.74 Thiazolidine, –COOH, –Cl Thiol latentiation
D-Penicillamine C₅H₁₁NO₂S 149.21 –COOH, –NH₂, –SH None
DL-2-(1-Mercaptocyclopentyl)glycine hydrochloride C₇H₁₃NO₂S·ClH 211.71 Cyclopentyl–SH, –COOH Thiol protection
Zinc Penicillamine Chelate (C₅H₁₁NO₂S)₂Zn 363.81 –COOH, Zn²⁺ coordination Metal chelation

Therapeutic Activity and Mechanism

Studies by Sweetman et al. (1971) and Field et al. (1973) demonstrated that This compound reduces skin tensile strength in rats—a proxy for anti-arthritic efficacy—comparable to D-penicillamine and its zinc chelate . The thiazolidine ring likely stabilizes the molecule while retaining the critical –COOH group for biological interaction. Unlike D-penicillamine, its latentiated thiol (–SH) group may mitigate oxidative side effects or improve pharmacokinetics.

Table 2: Anti-Arthritic Efficacy in Preclinical Models
Compound Efficacy (Skin Tensile Strength Reduction) Mechanism Notes
This compound High Latentiated thiol; stable thiazolidine ring
D-Penicillamine High Direct –SH and –COOH interaction with collagen
Zinc Penicillamine Chelate Moderate-High Enhanced metal chelation capacity

Physicochemical Properties

The hydrochloride salt’s enhanced solubility (vs. free acid) is critical for drug formulation. Its decomposition temperature (200°C) suggests moderate thermal stability . In contrast, the free acid (CAS: 58131-62-7) lacks detailed solubility or melting point data, limiting direct comparison .

Table 3: Physicochemical Comparison
Property This compound Free Acid (CAS: 58131-62-7)
Molecular Weight 225.74 g/mol 189.28 g/mol
Solubility High (aqueous) Likely low
Thermal Stability Decomposes at 200°C Not reported

Biological Activity

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride (TMTCA-HCl) is a thiazolidine derivative notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

TMTCA-HCl has the molecular formula C8H16ClNO2S and features a thiazolidine ring with four methyl groups and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

The biological activity of TMTCA-HCl is primarily attributed to its ability to act as a chelating agent , binding to metal ions and facilitating their removal from biological systems. This property is particularly significant in the context of treating metal poisoning and related conditions. Additionally, TMTCA-HCl can participate in redox reactions due to its structural features, potentially influencing various cellular processes.

1. Therapeutic Potential

TMTCA-HCl has been explored for its therapeutic effects in several diseases:

  • Wilson’s Disease : It may help in the management of copper accumulation.
  • Cystinuria : TMTCA-HCl is investigated for its role in reducing cystine levels in urine.
  • Scleroderma : Research suggests potential benefits in managing symptoms associated with this autoimmune condition.

2. Enzyme Interactions

Research indicates that TMTCA-HCl can influence enzyme mechanisms and protein interactions. It is used in studies examining biochemical pathways that involve thiol-containing enzymes, which are crucial for various metabolic processes .

Case Studies

A notable study highlighted the effects of TMTCA-HCl on enzyme activity. In vitro assays demonstrated that TMTCA-HCl could modulate the activity of certain metalloproteins by altering their metal ion binding properties, which is essential for their function .

Toxicological Studies

Toxicological assessments have shown that TMTCA-HCl exhibits low toxicity in sub-chronic repeated-dose experiments. For instance, a study involving dietary exposure in rats indicated a no-observed-adverse-effect level (NOAEL) of 1,250 mg/kg body weight per day, suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey CharacteristicsBiological Activity
TMTCA-HClC8H16ClNO2SHydrochloride salt form; enhanced solubilityChelating agent; influences enzyme activity
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acidC8H15NO2SNon-salt form; less solubleLimited biological studies available
Thiazolidine derivativesVariesVarious structural modificationsDiverse biological activities depending on structure

Q & A

Q. What are the recommended synthesis routes for 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride, and how do steric effects influence reaction yields?

The synthesis typically involves cyclocondensation of substituted thiazolidine precursors with carboxylic acid derivatives under acidic conditions. Steric hindrance from the tetramethyl groups (2,2,5,5 positions) can reduce reaction efficiency by limiting reagent accessibility to the reactive site. For example, in analogous thiazolidine systems, increased steric bulk has been shown to lower yields by 20–30% compared to less hindered analogs . Methodological optimizations include using polar aprotic solvents (e.g., DMF) to enhance solubility and employing high-temperature reflux to overcome kinetic barriers.

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The hydrochloride salt improves aqueous solubility, facilitating its use in cell-based studies or enzymatic assays. For structurally related compounds like cis-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, the ionic form increases solubility by ~50% in PBS (pH 7.4), enabling precise dosing in in vitro models . Researchers should confirm salt stability via thermogravimetric analysis (TGA) and pH-dependent solubility profiling to avoid precipitation during experiments.

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR : 1H^1H- and 13C^13C-NMR are essential for confirming the tetramethylthiazolidine backbone and carboxylic acid proton environment.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C9_9H16_{16}ClNO2_2S: 261.06).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for sterically similar compounds like 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) resolves methyl group orientations and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in reactions involving this compound?

Steric hindrance from the tetramethyl groups directs reactivity toward less hindered sites. For instance, in ketone cleavage studies, analogous 2,2,5,5-tetramethylcyclopentanone showed no reactivity due to steric blocking, whereas less hindered ketones underwent regioselective fragmentation . Electronic effects from the thiazolidine ring’s sulfur atom may also modulate nucleophilic reactivity at the carboxylic acid group. Computational modeling (DFT) is recommended to map electrostatic potential surfaces and predict reactive sites.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH affecting solubility) or impurities in batches. To address this:

  • Perform HPLC-MS purity checks (>98% purity threshold).
  • Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1% v/v).
  • Use orthogonal assays (e.g., SPR and cellular uptake studies) to confirm target engagement .

Q. How does this compound compare to structurally related thiazolidine derivatives in drug-design applications?

Comparative studies with analogs like (R)-2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride reveal that the additional methyl groups in the 2,2,5,5-tetramethyl variant enhance metabolic stability (e.g., 40% longer half-life in liver microsomes) but reduce membrane permeability by ~15% . Researchers should balance steric modifications with pharmacokinetic profiling using Caco-2 cell monolayers or PAMPA assays.

Q. What are the implications of its crystal packing patterns for formulation development?

X-ray data from similar hydrochlorides (e.g., 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride) show tight ionic lattices stabilized by Cl⁻···H-N+ interactions, leading to high melting points (>200°C) and low hygroscopicity. This suggests suitability for solid-dose formulations but may require micronization for improved dissolution .

Methodological Considerations

Q. How can researchers mitigate decomposition during long-term storage?

  • Store under inert gas (Ar/N2_2) at −20°C in amber vials.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the thiazolidine ring) .

Q. What analytical techniques are recommended for studying its interaction with biomolecules?

  • EPR Spectroscopy : Use spin-labeled analogs (e.g., TOAC derivatives) to probe conformational changes in peptide binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., enzymes with active-site cysteine residues) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

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